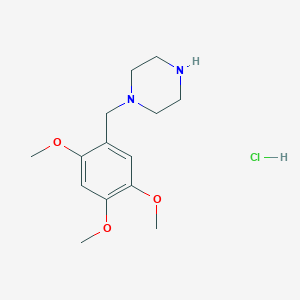

1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride

Description

1-(2,4,5-Trimethoxy-benzyl)-piperazine dihydrochloride (CAS: 2518359-32-3) is a piperazine derivative with a 2,4,5-trimethoxybenzyl substituent. Its molecular formula is C₁₄H₂₂N₂O₃·2HCl, and it has a molecular weight of 339.26 g/mol . The compound is typically synthesized as a dihydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name |

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLMPTQSSWHYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-07-7 | |

| Record name | Piperazine, 1-[(2,4,5-trimethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Method

This is a commonly used method for preparing benzylpiperazine derivatives:

- Starting materials: 2,4,5-trimethoxybenzaldehyde and piperazine.

- Solvent: Alcoholic solvents such as ethanol or isopropanol, or alternatively methyl tert-butyl ether (MTBE).

- Catalyst: Hydrogenation catalysts such as 5% palladium on carbon (Pd/C) or 5% platinum on carbon (Pt/C), with Pd/C preferred.

- Conditions: Hydrogenation at 45–75 °C under hydrogen pressure of 5–10 bar for approximately 1.5 to 2 hours.

- Procedure: The aldehyde and piperazine are dissolved in the solvent, purged with nitrogen and hydrogen, then hydrogenated in the presence of the catalyst to form the benzylpiperazine.

- Purification: After hydrogenation, the catalyst is filtered off, and the product is isolated by extraction and precipitation. The free base is converted to the hydrochloride salt by treatment with gaseous hydrochloric acid or hydrochloric acid solution, followed by crystallization.

This method is efficient and yields high purity products. It has been well-documented for 1-(2,3,4-trimethoxybenzyl)piperazine and can be adapted for the 2,4,5-substitution pattern by using the corresponding aldehyde.

Alkylation of Piperazine with Benzyl Chloride Derivative

An alternative method involves direct nucleophilic substitution:

- Starting materials: 2,4,5-trimethoxybenzyl chloride and piperazine.

- Conditions: The reaction typically occurs in an alcoholic solvent or other suitable medium under reflux.

- Procedure: Piperazine reacts with the benzyl chloride to form the N-benzylpiperazine derivative.

- Purification: The product is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method is classical but may require careful control of reaction conditions to avoid over-alkylation or formation of side products.

Detailed Reaction Parameters and Purification

| Step | Conditions/Details |

|---|---|

| Reductive amination solvent | Ethanol, isopropanol, or methyl tert-butyl ether (MTBE) |

| Catalyst | 5% Pd/C preferred, alternatively 5% Pt/C |

| Temperature | Initial 45–55 °C, stabilizing at 70–75 °C during hydrogenation |

| Hydrogen pressure | 5–10 bar |

| Reaction time | Approximately 70–120 minutes |

| Isolation | Filtration to remove catalyst, cooling to precipitate unreacted piperazine, extraction with toluene |

| Base treatment | Alkalization with sodium hydroxide pellets to precipitate free base |

| Extraction | Multiple toluene extractions, drying over anhydrous magnesium sulfate |

| Salt formation | Treatment with gaseous HCl or HCl solution, cooling to 0 °C, filtration to isolate hydrochloride salt |

| Washing | Washed with isopropanol to purify hydrochloride salt |

Research Findings on Related Compounds

- Studies on related trimethoxybenzylpiperazine derivatives show that the number and position of methoxy groups on the benzyl ring influence both the synthetic yield and pharmacological activity.

- The reductive amination method provides better yields and cleaner products compared to classical alkylation or Mannich-type reactions.

- The use of MTBE as a solvent has been found to enhance selectivity and ease of purification.

- The hydrochloride salt form is favored for its stability and ease of handling.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Solvent | Reaction Conditions | Yield & Purity Notes |

|---|---|---|---|---|---|

| Reductive amination | 2,4,5-trimethoxybenzaldehyde + piperazine | 5% Pd/C preferred | Ethanol, isopropanol, or MTBE | 45–75 °C, 5–10 bar H2, 1.5–2 h | High yield, high purity, scalable |

| Alkylation | 2,4,5-trimethoxybenzyl chloride + piperazine | None or base catalyst | Alcoholic solvent or similar | Reflux, several hours | Moderate yield, requires purification |

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives .

Scientific Research Applications

Medicinal Chemistry

Synthesis and Biological Activity

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential anticancer properties, particularly against glioblastoma and breast cancer cell lines. Research indicates that certain derivatives exhibit selective cytotoxicity with IC50 values ranging from 5 µM to 20 µM against human glioblastoma (U-87) cells.

Table 1: Anticancer Activity of Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 (glioblastoma) | 5 - 20 | Induction of apoptosis |

| MDA-MB-231 (breast cancer) | Higher resistance observed | Requires further optimization |

Pharmacological Research

Opioid Receptor Activation

Investigations into the pharmacological properties of 1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride reveal its ability to activate μ and κ-opioid receptors. This activation is crucial for understanding its analgesic properties and potential side effects associated with opioid use.

Case Study: Opioid Activity Assessment

A study utilizing a [35S] GTPγS assay demonstrated effective activation of μ and κ-opioid receptors by several synthetic opioids related to this compound. This highlights the structure–activity relationships (SAR) critical for developing new analgesics.

Biological Studies

Antimicrobial Efficacy

Research has shown that derivatives of this compound possess antimicrobial properties. A study assessed its effectiveness against resistant strains of bacteria, including Staphylococcus aureus. The results indicated that the compound effectively inhibited growth in resistant strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Resistant Staphylococcus aureus | Effective inhibition observed |

Material Development

Chemical Synthesis Applications

In addition to biological applications, this compound plays a role in developing new materials and chemical processes. It serves as a building block for synthesizing more complex molecules in organic chemistry, contributing to advancements in industrial applications.

Case Studies

Case Study 1: Anticancer Potential

A study focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). Results demonstrated significant reductions in cell viability and increased markers for apoptosis upon treatment with this compound.

Case Study 2: Antioxidant Evaluation

Another investigation compared the antioxidant capacity of derivatives against standard antioxidants. Notable activity was observed but was not as pronounced as others tested, indicating potential for further optimization.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution Patterns

The position of methoxy groups on the benzyl ring critically influences biological activity and applications:

Key Differences :

- Trimetazidine (2,3,4-substituted) is pharmacologically active, while the 2,4,5- and 3,4,5-isomers are primarily analytical standards or impurities .

- The 2,4,5-trimethoxy variant lacks documented therapeutic use, suggesting its substitution pattern may reduce affinity for cardiovascular targets compared to trimetazidine.

Dimethoxy and Halogenated Analogs

1-(2,5-Dimethoxybenzyl)-piperazine Hydrochloride

- Molecular Formula : C₁₃H₂₁ClN₂O₂

- Molecular Weight : 272.77 g/mol

- Features : Fewer methoxy groups reduce steric bulk and lipophilicity compared to the trimethoxy analog. Dimethoxy derivatives are often precursors in psychostimulant synthesis (e.g., MDMA analogs) but lack clinical applications .

1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)-piperazine

- Molecular Formula : C₂₁H₂₇BrN₂O₃

- Molecular Weight : 435.36 g/mol

- The dual benzyl groups increase molecular complexity, which may improve selectivity in receptor targeting.

Piperazine Derivatives with Modified Backbones

Comparison with Target Compound :

- The 2,4,5-trimethoxy group in the target compound may reduce CNS activity compared to TFMPP or MeOPP due to increased polarity and bulkiness.

- Chlorinated analogs like 1-(5-chloro-2-methoxyphenyl)-piperazine show moderate antimicrobial activity, suggesting the target compound could be explored for similar applications .

Physicochemical Comparison

Biological Activity

1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

- IUPAC Name : this compound

- CAS Number : 1185304-07-7

- Molecular Formula : C_{15}H_{23}ClN2O3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic and signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and modulating apoptotic pathways.

Anticancer Activity

This compound has demonstrated promising anticancer properties. In vitro studies indicate significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| U-937 (Leukemia) | 10 |

These results suggest that the compound induces apoptosis through mechanisms such as oxidative stress and modulation of key apoptotic proteins like p53 and caspases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This antimicrobial activity is likely linked to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .

Neuroprotective Effects

Research has indicated potential neuroprotective effects attributed to the compound's ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. This inhibition could enhance cholinergic neurotransmission, providing therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

- Anticancer Studies : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, including elevated levels of cleaved caspase-3 and p53 expression. This suggests that the compound activates apoptotic pathways effectively in breast cancer cells .

- Microbial Inhibition : In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was found to be more effective than standard antibiotics against certain resistant strains of bacteria.

- Neuroprotection Assessment : In vitro assays demonstrated that the compound significantly reduced BChE activity compared to control groups. This reduction correlated with improved neuronal viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-(2,4,5-Trimethoxy-benzyl)-piperazine hydrochloride?

Answer:

The compound is typically synthesized via cyclocondensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines under aqueous conditions without catalysts to form the piperazine core . Alternative routes involve benzyl chloride derivatives reacting with piperazine in polar aprotic solvents (e.g., DCM) under microwave-assisted conditions to improve yield and reduce reaction time . Key steps include:

- Halogenation of diethanolamine precursors.

- Cyclocondensation with substituted anilines (e.g., 2,4,5-trimethoxybenzylamine).

- Acidic workup (HCl) to isolate the hydrochloride salt .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural validation requires:

- 1H NMR : To confirm substitution patterns (e.g., integration ratios for methoxy groups at positions 2,4,5 on the benzyl ring and piperazine protons) .

- IR Spectroscopy : Identification of characteristic bands (e.g., C-O stretching of methoxy groups at ~1250 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm, optimized with mobile phases like acetonitrile/ammonium formate buffer .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) if airborne particulates are generated .

- Storage : In airtight containers under dry, ventilated conditions (20–25°C) to prevent hydrolysis of the hydrochloride salt .

- Hazard Mitigation : Avoid exposure to oxidizers; decomposition may release toxic gases (e.g., HCl, nitrogen oxides) .

Advanced: How can structural modifications enhance its bioactivity in kinase inhibition studies?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Methoxy Substitutions : The 2,4,5-trimethoxy configuration enhances lipid solubility and target binding in cerebral vasodilators (e.g., trimetazidine derivatives) .

- Piperazine Core Modifications : Introducing fluorinated benzyl groups (e.g., 4-fluorobenzyl) improves metabolic stability and kinase selectivity .

- Fragment-Based Design : Combining the piperazine fragment with triazole or benzoyl moieties via click chemistry enhances anticancer activity (see Scheme 1 in ).

Advanced: What challenges arise in developing validated analytical methods for this compound?

Answer:

- Matrix Effects : In biological samples (e.g., plasma), phospholipids can interfere with LC-MS quantification. Mitigate via phospholipid removal cartridges or deuterated internal standards (e.g., pramipexole-d5) .

- Chromatographic Resolution : Co-elution with metabolites requires optimized gradients (e.g., 0.1% formic acid in water/acetonitrile) and high-resolution columns (e.g., Zorbax SB-C18) .

- Stability in Solution : Hydrolytic degradation at neutral pH necessitates fresh preparation in acidic buffers (pH 3–4) .

Advanced: How does the compound interact with cytochrome P450 enzymes?

Answer:

- Inhibition Potential : Piperazine derivatives often inhibit CYP2D6 and CYP3A4 due to nitrogen lone-pair interactions with heme iron. Assess via fluorometric assays using recombinant enzymes and probe substrates (e.g., dextromethorphan for CYP2D6) .

- Metabolic Pathways : Demethylation of methoxy groups by CYP1A2 generates polar metabolites; track via LC-MS/MS with MRM transitions .

Advanced: What computational tools predict its pharmacokinetic properties?

Answer:

- ADME Prediction : SwissADME calculates parameters like GI absorption (high due to logP ~2.5) and blood-brain barrier penetration (moderate, predicted via AlogPS) .

- Molecular Docking : Autodock Vina models interactions with tyrosine kinases (e.g., EGFR), highlighting hydrogen bonding with methoxy groups and hydrophobic interactions with the benzyl ring .

Advanced: How can synthetic impurities be identified and controlled?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.